molecular formula C7H5F5OS B1598041 3-(Pentafluorosulfanyl)benzaldehyde CAS No. 401892-80-6

3-(Pentafluorosulfanyl)benzaldehyde

Cat. No. B1598041
M. Wt: 232.17 g/mol
InChI Key: APFMXGBPENUHDD-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfanyl)benzaldehyde (3-PFSA) is a synthetic compound with a variety of uses in scientific research and industrial applications. It is a volatile, colorless liquid with a strong, unpleasant odor. 3-PFSA is used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in the production of pharmaceuticals. It is also used in the manufacture of dyes and pigments, and as a flame retardant.

Scientific Research Applications

1. Catalysis and Chemical Synthesis

  • Oxidation of Benzyl Alcohol: Studies have shown that benzaldehyde, including derivatives like 3-(Pentafluorosulfanyl)benzaldehyde, is significant in the oxidation of benzyl alcohol. This process has applications in industries like cosmetics, perfumery, and pharmaceuticals. Enhanced acidic catalysts have been found to increase benzyl alcohol conversion significantly without affecting benzaldehyde selectivity (Sharma, Soni, & Dalai, 2012).
  • Photocatalytic Conversion: Another application is in the selective photocatalytic conversion of benzyl alcohol to benzaldehyde. This process is seen as an environmentally friendly alternative, employing metal-free catalysts like graphitic carbon nitride under ambient conditions (Lima, Silva, Silva, & Faria, 2017).

2. Industrial Applications

  • Flavor Industry: Benzaldehyde derivatives are crucial in the flavor industry, especially in creating apricot and almond-like aromas. Biologically produced benzaldehyde, such as from Pichia pastoris yeast, is particularly valued for its natural origins and higher consumer acceptance (Craig & Daugulis, 2013).
  • Green Chemistry Education: The synthesis of benzaldehyde derivatives is also used in green chemistry education, demonstrating the use of ionic liquids as solvents and catalysts in organic reactions (Verdía, Santamarta, & Tojo, 2017).

3. Medicinal Chemistry and Drug Synthesis

  • Synthesis of Pharmaceutical Compounds: Benzaldehyde and its derivatives play a role in the synthesis of various pharmaceutical drugs. The versatility of benzaldehyde in chemical synthesis makes it a valuable building block for natural product synthesis (Boga, Alhassan, & Hesk, 2014).

4. Material Science

  • Metal-Organic Frameworks: In material science, the catalytic properties of compounds like Cu3(BTC)2, which involve benzaldehyde, are explored for their potential in applications like gas storage and separation (Schlichte, Kratzke, & Kaskel, 2004).

properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFMXGBPENUHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381319
Record name 3-(Pentafluorothio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluorosulfanyl)benzaldehyde

CAS RN

401892-80-6
Record name 3-(Pentafluorothio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pentafluoro-lambda6-sulfanyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JT Welch, DS Lim - Bioorganic & medicinal chemistry, 2007 - Elsevier
The trifluoromethyl group of fluoxetine 1 and fenfluramine and norfenfluramine, 2 and 3, was substituted by the pentafluorosulfanyl group. On examination of the efficacy of the …
Number of citations: 142 www.sciencedirect.com
DS Lim - 2007 - search.proquest.com
This thesis describes the synthesis of a series of aromatic pentafluorosulfanyl analogs of trifluoromethyl compounds known to possess bioactivity with the objective of testing the …
Number of citations: 1 search.proquest.com

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